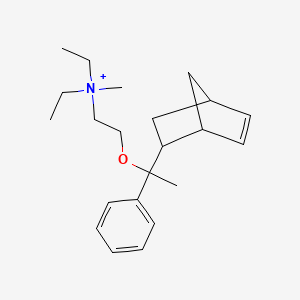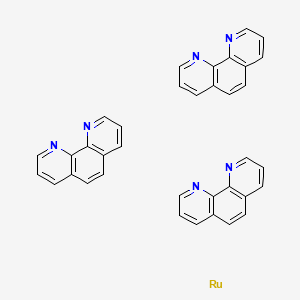
Tris-(1,10-phenanthroline)ruthenium
Descripción general
Descripción
Tris-(1,10-phenanthroline)ruthenium is a cyclometalated ruthenium complex . It is also known as Dichlorotris (1,10-phenanthroline)ruthenium (II) hydrate . It has been used in visible light mediated photocatalytic organic transformations .
Synthesis Analysis
Tris-(1,10-phenanthroline)ruthenium can be synthesized by reacting 1,10-phenanthroline with ruthenium chloride in ethanol. The obtained product is dried, dissolved in water, and subsequently, impurities are extracted off from the solution with benzene .Molecular Structure Analysis
The molecular formula of Tris-(1,10-phenanthroline)ruthenium is C36H24Cl2N6Ru . The molecular weight is 712.59 (anhydrous basis) .Chemical Reactions Analysis
Tris-(1,10-phenanthroline)ruthenium (II) was extracted into various organic solvents with several anions, such as the perchlorate ion, the iodide ion, or the thiocyanate ion .Physical And Chemical Properties Analysis
Tris-(1,10-phenanthroline)ruthenium is a solid substance . It is sensitive to air .Aplicaciones Científicas De Investigación
1. Light-Emitting Electrochemical Cells
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) was used to create efficient and stable solid-state light-emitting electrochemical cells. This application demonstrates a significant improvement in power efficiency and device lifespan compared to similar cells using other ruthenium complexes (Bolink et al., 2006).
2. Structural Influence in Ligand Geometry
Studies on the influence of ortho-substitution within the ligand on tris(1,10-phenanthroline)ruthenium(II) ions show that substituents exert a strong impact on the coordination core geometry. This research provides insights into the structural aspects of these complexes (Onggo et al., 2005).
3. Ultrathin Films with Polarized Luminescence
The layer-by-layer assembly technique was used to create ultrathin films of tris(1,10-phenanthroline-4,7-diphenylsulfonate)ruthenium(ii) anions, exhibiting well-defined polarized red luminescence. This application is significant in the development of advanced optical materials (Yan et al., 2009).
4. Chemiluminescence Studies
Tris(4,7-diphenyl-1,10-phenanthrolinedisulfonate)ruthenium(II) was evaluated as a chemiluminescence reagent. Although it showed intense chemiluminescence, its stability in aqueous solutions was a concern, impacting its sensitivity (McDermott et al., 2009).
5. Gas Phase Studies of Coordination Complexes
Research on tris(1,10-phenanthroline)ruthenium(II) complexes in the gas phase was conducted to understand their formation and dissociation, providing valuable information for studies in inorganic chemistry and material science (Rashid & Mayer, 2017).
6. Emission Quenching by Carbon Dioxide
Tris(1,10-phenanthroline)ruthenium(II) complex exhibited dynamic emission quenching when exposed to carbon dioxide in solution, demonstrating potential applications in environmental sensing and analysis (Sakuda et al., 2012).
7. Multifunctional Organic-Inorganic Films
The creation of multifunctional thin films using tris(1,10-phenanthroline)ruthenium(II) and Dawson-type polyoxometalate showcased applications in photoluminescence and catalytic activity, relevant in materials science and catalysis (Ma et al., 2006).
8. Enhanced Charge Transportation
1,10-phenanthroline-based ruthenium complexes were synthesized to enhance current conduction in electrochemical cells, demonstrating the potential of these complexes in improving the efficiency of energy devices (Gopinath et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Tris-(1,10-phenanthroline)ruthenium has potential applications in photocatalysis and light harvesting. It can be used as an additive in ionic liquid electrolyte to enhance current conduction in electrochemical cells . It has also been used as a probe for luminescent detection and quantitation of oxygen .
Propiedades
IUPAC Name |
1,10-phenanthroline;ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVPHUVGVJOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23570-43-6 (dichloride) | |
| Record name | Tris-(1,10-phenanthroline)ruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177413 | |
| Record name | Tris-(1,10-phenanthroline)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-(1,10-phenanthroline)ruthenium | |
CAS RN |
22873-66-1 | |
| Record name | Tris-(1,10-phenanthroline)ruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris-(1,10-phenanthroline)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



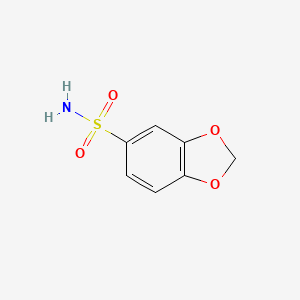

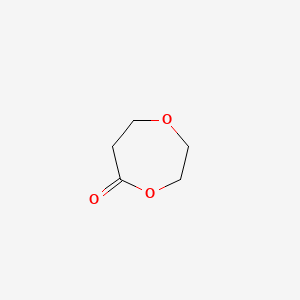
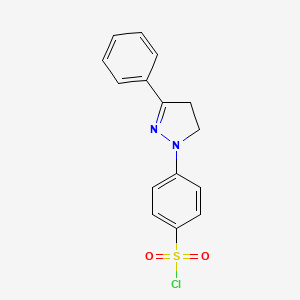

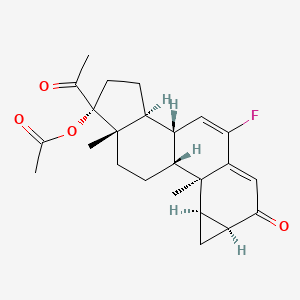
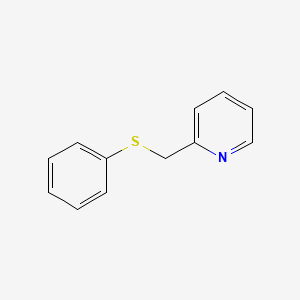
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1217229.png)
![2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]-N-methylacetamide](/img/structure/B1217231.png)




